2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)-
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Overview
Description
2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)- is a synthetic organic compound belonging to the pyrazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include substituted pyrazines and benzyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of chlorine atoms with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrazinone derivative, while substitution could result in various substituted pyrazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(methyl): A similar compound with a methyl group instead of a phenylmethyl group.
2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(ethyl): Another analog with an ethyl group.
Uniqueness
2(1H)-Pyrazinone, 3,5-dichloro-6-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylmethyl group may enhance its interactions with certain molecular targets compared to its analogs.
Properties
CAS No. |
138610-71-6 |
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Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-benzyl-3,5-dichloro-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-14(13-9-5-2-6-10-13)21(17(22)16(19)20-15)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
BITMPVLDUYOJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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